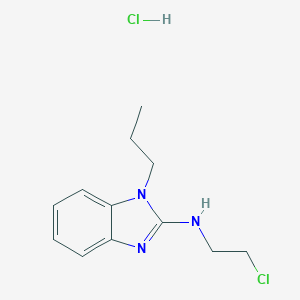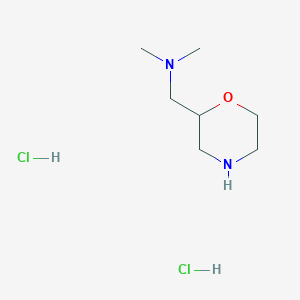![molecular formula C48H84O22 B051755 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate CAS No. 121079-12-7](/img/structure/B51755.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a copolymer formed by the polymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This compound is known for its unique properties, such as high flexibility, biocompatibility, and hydrophilicity, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) typically involves free radical polymerization. The process begins with the mixing of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate monomers in the presence of a free radical initiator, such as ammonium persulfate. The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this copolymer can be scaled up using continuous polymerization techniques. The monomers are fed into a reactor along with the initiator, and the polymerization is carried out under controlled conditions to ensure consistent product quality. The resulting copolymer is then purified and dried for further use .
Chemical Reactions Analysis
Types of Reactions
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) can undergo various chemical reactions, including:
Crosslinking: The copolymer can form crosslinked networks through reactions with crosslinking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Crosslinking Agents: Common crosslinking agents include ethylene glycol dimethacrylate and other multifunctional acrylates.
Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.
Major Products Formed
Scientific Research Applications
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has a wide range of applications in scientific research, including:
Drug Delivery: The copolymer can be used to create hydrogels for controlled drug release.
Tissue Engineering: Its biocompatibility makes it suitable for use as scaffolds in tissue engineering.
Biomedical Devices: The copolymer’s flexibility and hydrophilicity make it ideal for use in biomedical devices such as catheters and implants.
Environmental Applications: It can be used in water treatment processes to remove contaminants.
Mechanism of Action
The mechanism by which copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) exerts its effects is primarily through its physical and chemical properties. The copolymer forms hydrogels that can encapsulate drugs or other molecules, allowing for controlled release. The hydrophilic nature of the copolymer also facilitates its interaction with biological tissues, making it suitable for biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Ethylene Glycol Dimethacrylate: A similar compound used in crosslinking reactions and hydrogel formation.
Polyethylene Glycol Dimethacrylate: Another related compound with similar applications in drug delivery and tissue engineering.
Uniqueness
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is unique due to its combination of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate, which imparts both flexibility and hydrophilicity. This makes it particularly suitable for applications requiring both properties, such as in biomedical devices and tissue engineering .
Properties
CAS No. |
121079-12-7 |
|---|---|
Molecular Formula |
C48H84O22 |
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |
InChI Key |
NHIQHLFWSRTDKX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
| 121079-12-7 | |
Synonyms |
CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)


![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)




